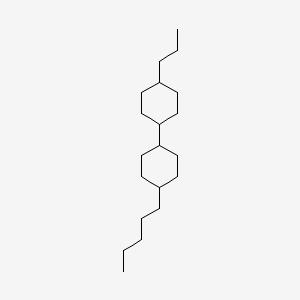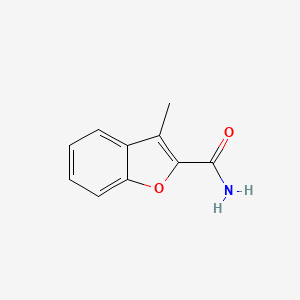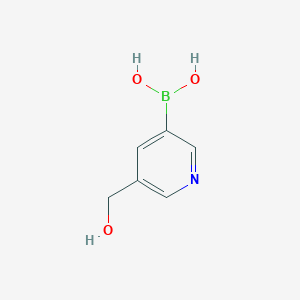
1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine
Descripción general
Descripción
The compound 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine is a chemical that is likely to be of interest due to its structural features, which include a pyridine ring substituted with chloro and trifluoromethyl groups, and an ethanamine side chain. This structure suggests potential reactivity and utility in various chemical syntheses, although the specific papers provided do not directly discuss this compound.
Synthesis Analysis
The synthesis of related pyridine compounds can be complex and often requires multiple steps. For example, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for a highly efficient herbicide, involves a multi-step process starting from nicotinamide, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield of 48.7% . This suggests that the synthesis of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine could also involve a multi-step process, potentially starting from a similar pyridine derivative or nicotinamide.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite intricate, as seen in the study of chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II), which exhibits a complex geometry with a square-planar coordination around the palladium atom . This complexity in coordination and bonding angles could be relevant when considering the molecular structure of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, as the presence of substituents on the pyridine ring can significantly influence the overall geometry and electronic properties of the molecule.
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For instance, trifluoromethylated enamines can condense with iminium chlorides to give new 2-aza-1,3-dienes, which can then cyclize to form pyridin-4-ones . This indicates that the trifluoromethyl group in the compound of interest could potentially participate in similar condensation and cyclization reactions, leading to the formation of novel pyridine-containing structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane was initially described as a liquid but was later obtained as monoclinic crystals, demonstrating how purification methods can affect the physical state of a compound . The presence of different functional groups, such as the trifluoromethyl group, can also impact properties like boiling point, solubility, and reactivity. The specific physical and chemical properties of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine would need to be determined experimentally, but it is likely that they would be influenced by both the pyridine core and the substituents attached to it.
Aplicaciones Científicas De Investigación
Antitumor Activity
- A study highlighted the synthesis and potential medical application of trifluoromethylpyridine derivatives, including 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, for their in vitro anti-cancer activity. These compounds showed promise in cancer treatment, with one derivative exhibiting significant potency against a panel of 12 cell lines (Maftei et al., 2016).
DNA Binding and Cytotoxicity
- Cu(II) complexes of trifluoromethylpyridine-based ligands demonstrated good DNA binding propensity and exhibited low toxicity for different cancer cell lines. These findings suggest potential applications in DNA-targeted therapies (Kumar et al., 2012).
Corrosion Inhibition
- Research on cadmium(II) Schiff base complexes containing trifluoromethylpyridine ligands revealed their effectiveness as corrosion inhibitors on mild steel. This application bridges coordination chemistry with materials and corrosion engineering (Das et al., 2017).
Anion–π and Lone Pair–π Interactions
- New 1,3,5-triazine-based ligands were developed, incorporating trifluoromethylpyridine moieties. These compounds formed copper coordination compounds exhibiting anion–π and lone pair–π interactions, suggesting applications in the study of non-covalent bonding phenomena (Costa et al., 2010).
Catalytic Activity
- Palladium(II) complexes containing (imino)pyridine ligands with trifluoromethylpyridine were investigated for their catalytic activities in ethylene dimerization. These findings suggest potential industrial applications in catalysis (Nyamato et al., 2015).
Transfer Hydrogenation Catalysis
- Nickel(II) complexes chelated by (amino)pyridine ligands, including trifluoromethylpyridine, were studied for their catalytic activity in asymmetric transfer hydrogenation of ketones. This research contributes to the development of new catalytic systems for chemical synthesis (Kumah et al., 2019).
Photo-Induced Oxidation Studies
- Complexes involving Fe(II) and trifluoromethylpyridine-based ligands were studied for their behavior under UV or visible irradiation, enhancing the rate of electron transfer to oxygen. These findings have implications in photochemistry and photo-induced processes (Draksharapu et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYCLYBAZZEUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)
![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)



![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)

![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)



![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)